(2,6-Dimethylphenoxy)acetyl Chloride
Overview
Description
Synthesis Analysis
- The synthesis of compounds related to (2,6-Dimethylphenoxy)acetyl Chloride, such as tris(dimethylamino)sulfonium dichlorotriorganostannates and bis(2,6-dimethylphenoxy)triorganostannates, involves reactions with tris(dimethylamino)sulfonium (TAS) chloride or 2,6-dimethylphenoxide in acetonitrile. These reactions form pentacoordinate stannate complexes (Suzuki, Son, Noyori, & Masuda, 1990).
Molecular Structure Analysis
- The molecular structures of related compounds are characterized using various techniques such as NMR, far-infrared spectroscopy, Mossbauer measurements, and X-ray crystallography. These methods reveal the hypervalent nature and trigonal-bipyramidal structures of the Sn(IV) species (Suzuki et al., 1990).
Chemical Reactions and Properties
- In related research, ZnO and ZnO–acetyl chloride catalysts have been used to synthesize various compounds, demonstrating the versatility of acetyl chloride in chemical synthesis (Maghsoodlou et al., 2010).
Physical Properties Analysis
- The physical properties of similar compounds, such as 2,6-Dimethylphenylammonium chloride, are studied using X-ray structures at different temperatures. These studies provide insights into the physical characteristics of such compounds (Linden, James, & Liesegang, 1995).
Chemical Properties Analysis
- The chemical properties of (2,6-Dimethylphenoxy)acetyl Chloride and related compounds can be inferred from studies on the synthesis, crystal and molecular structures of derivatives. These studies often involve spectroscopic techniques and reveal information about the bonding and interactions within the molecules (Jebas et al., 2013).
Scientific Research Applications
Synthesis of Aminoalkyl- and Amino(aryl)methylphosphonic Acid Derivatives : It serves as a versatile reagent for this synthesis, which aids in the production of phosphonopeptides with P-N bonds (Yuan, Chen, & Wang, 1991).
Anticonvulsant Activity : Racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide, a derivative, effectively reduces seizures and raises seizure threshold, primarily through inhibition of voltage-gated sodium currents and enhancement of GABA effect (Pękala et al., 2011).
Synthesis of Cycloadducts : Acetyl- and 1-acetyl-5-crotonoyl derivatives of 2,6-dimethoxyanthracene, related to this compound, are used as starting materials for various cycloadducts (Cameron, Kingston, & Schütz, 1967).
Degradation of Polyoxyethylene Glycol Monoalkyl Ethers : Its use in the presence of ferric chloride leads to the production of 2-chloroethyl acetate, unidentified resins, and 2,6-Dimethyl--pyrone (Szymanowski et al., 1989).
Potential Pesticides : N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide show potential as pesticides, with X-ray powder diffraction data revealing their chemical structures and potential for further development (Olszewska, Tarasiuk, & Pikus, 2011).
Analyzing 1-(2,6-dimethylphenoxy)-2-aminopropane in Urine : A method for this analysis offers potential applications in clinical trials (Szinai et al., 1973).
Enantioseparation of Anticonvulsant Drugs : An LC/ESI-MS separation method for the enantioseparation of 2,6-dimethylphenoxyacetyl derivatives of some new anticonvulsant drugs has been developed (Walczak, Pękala, Waszkielewicz, & Marona, 2014).
Synthesis of Dimers with High Antioxidant Capacity : Laccase-mediated oxidation of 2,6-dimethoxyphenol, which is structurally similar, produces dimers with higher antioxidant capacity than the starting substrate (Adelakun et al., 2012).
Catalysts for Carbon-Carbon Bond Formation : Involvement in the synthesis of 2,6-Bis(2-oxazolinyl)phenylplatinum(II) NCN Pincer Complexes, which are catalysts for carbon-carbon bond formation (Fossey & Richards, 2004).
Structural Investigations of Aluminum Compounds : Structural investigations of 2,6-dimethylphenoxy—aluminum compounds reveal a mixture of cis and trans isomers at room temperature and in benzene solution (Pasynkiewicz, Starowieyski, & Skowronska-Ptasinska, 1973).
Safety And Hazards
properties
IUPAC Name |
2-(2,6-dimethylphenoxy)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOBBJCWGZMHGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylphenoxy)acetyl Chloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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